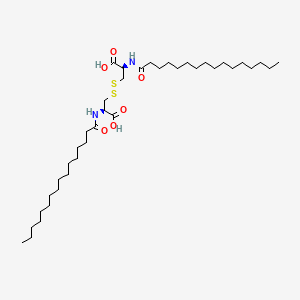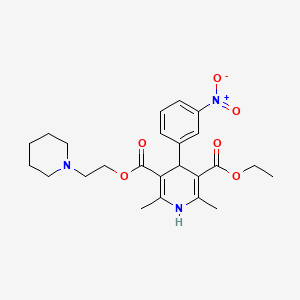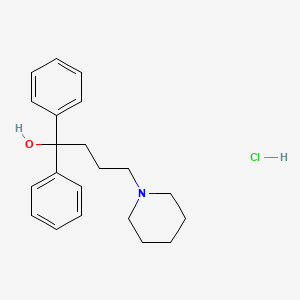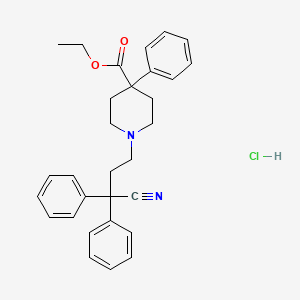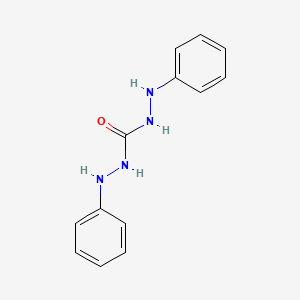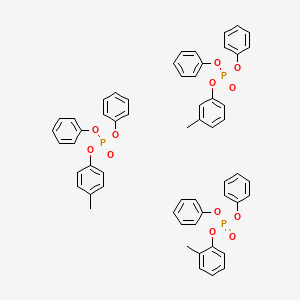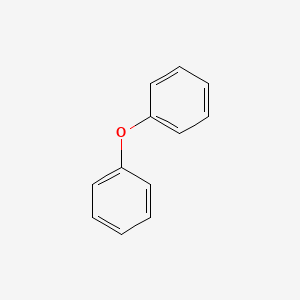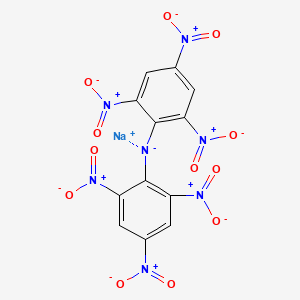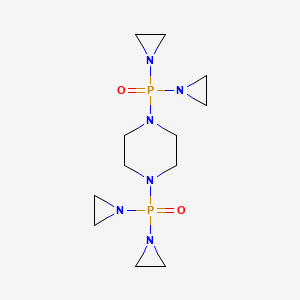
7-(2-Hydroxy-3-tert-butylaminopropoxy)phthalide
Descripción general
Descripción
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de DL-071-IT implica múltiples pasos, incluida la formación de la estructura central y la funcionalización posterior. Las rutas sintéticas exactas y las condiciones de reacción son de propiedad exclusiva y no se divulgan públicamente en detalle. Se sabe que el compuesto se sintetiza a través de una serie de reacciones orgánicas que involucran antagonistas de los receptores beta-adrenérgicos .
Métodos de Producción Industrial
La producción industrial de DL-071-IT sigue protocolos estándar para la síntesis de antagonistas de los receptores beta-adrenérgicos. Esto incluye síntesis orgánica a gran escala, purificación y control de calidad para garantizar la pureza y eficacia del compuesto .
Análisis De Reacciones Químicas
Tipos de Reacciones
DL-071-IT experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, lo que lleva a la formación de productos oxidados.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, lo que da como resultado productos reducidos.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, lo que lleva a la formación de productos sustituidos.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en las reacciones de DL-071-IT incluyen agentes oxidantes, agentes reductores y varios catalizadores. Las condiciones de reacción suelen implicar temperaturas, presiones y niveles de pH controlados para garantizar rendimientos óptimos .
Principales Productos Formados
Los principales productos formados a partir de las reacciones de DL-071-IT incluyen varios derivados oxidados, reducidos y sustituidos. Estos productos a menudo se utilizan en estudios farmacológicos adicionales para evaluar su eficacia y seguridad .
Aplicaciones Científicas De Investigación
DL-071-IT tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Utilizado como compuesto de referencia en el estudio de antagonistas de los receptores beta-adrenérgicos.
Biología: Investigado por sus efectos en las vías de señalización celular y las interacciones con los receptores.
Medicina: Estudiado por sus posibles aplicaciones terapéuticas en enfermedades cardiovasculares y otras afecciones que involucran receptores beta-adrenérgicos.
Industria: Utilizado en el desarrollo de nuevos agentes farmacológicos y como estándar en los procesos de control de calidad
Mecanismo De Acción
DL-071-IT ejerce sus efectos bloqueando los receptores beta-adrenérgicos, que están involucrados en la regulación de la frecuencia cardíaca, la presión arterial y otras funciones fisiológicas. La actividad simpaticomimética intrínseca del compuesto y la débil actividad estabilizadora de la membrana contribuyen a su perfil farmacológico general. Los objetivos moleculares de DL-071-IT incluyen los receptores beta-1 y beta-2 adrenérgicos, que son componentes clave del sistema nervioso simpático .
Comparación Con Compuestos Similares
Compuestos Similares
Oxprenolol: Otro antagonista no selectivo de los receptores beta-adrenérgicos con propiedades farmacológicas similares.
Propranolol: Un antagonista de los receptores beta-adrenérgicos ampliamente utilizado con un perfil terapéutico bien establecido.
Singularidad de DL-071-IT
DL-071-IT es único debido a su combinación de actividad simpaticomimética intrínseca y débil actividad estabilizadora de la membrana. Esto lo convierte en un compuesto valioso para fines de investigación, ya que proporciona información sobre las complejas interacciones entre los receptores beta-adrenérgicos y sus ligandos .
Propiedades
IUPAC Name |
7-[3-(tert-butylamino)-2-hydroxypropoxy]-3H-2-benzofuran-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4.ClH/c1-15(2,3)16-7-11(17)9-19-12-6-4-5-10-8-20-14(18)13(10)12;/h4-6,11,16-17H,7-9H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTIQCDLYPPAYBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC2=C1C(=O)OC2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60970477 | |
| Record name | 7-(2-Hydroxy-3-((2-methyl-2-propanyl)amino)propoxy)-2-benzofuran-1(3H)-one hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60970477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55104-39-7 | |
| Record name | 7-(2-Hydroxy-3-tert-butylaminopropoxy)phthalide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055104397 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-(2-Hydroxy-3-((2-methyl-2-propanyl)amino)propoxy)-2-benzofuran-1(3H)-one hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60970477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AFUROLOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03IBM9K96Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


